molecular formula C12H20N2O5S3 B2673215 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2415456-49-2

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2673215
CAS No.: 2415456-49-2
M. Wt: 368.48
InChI Key: SLNLXDKSOGCCQS-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a thiophene sulfonamide moiety, a functional group known for its broad pharmacological properties and its role in inhibiting various enzymes . The molecular scaffold, which incorporates a piperidine ring, is commonly found in compounds designed for biological screening and target validation . Researchers can leverage this chemical probe to investigate novel therapeutic pathways, particularly in oncology and infectious disease. Structurally related sulfonamide compounds have demonstrated potent activity in research models, including inducing ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis and exhibiting antibacterial efficacy against resistant strains of E. coli . The presence of the methanesulfonyl (mesyl) group is a common modification to enhance molecular properties and is frequently utilized in the development of protease inhibitors and G-protein-coupled receptor (GPCR) ligands . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S3/c1-19-12(5-7-14(8-6-12)21(2,15)16)10-13-22(17,18)11-4-3-9-20-11/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNLXDKSOGCCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first functionalized with methanesulfonyl and methoxy groups. This is followed by the introduction of the thiophene ring through a sulfonamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial production process also emphasizes the importance of safety and environmental considerations, ensuring that the synthesis is conducted in a sustainable and responsible manner.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The methoxy and methanesulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide exhibit promising anticancer properties. These compounds can modulate heat shock proteins, such as Hsp70, which are implicated in cancer cell survival and proliferation. Inhibiting Hsp70 can lead to enhanced apoptosis in cancer cells, making it a target for therapeutic intervention in various cancers .

Neurological Disorders

The compound has been studied for its effects on serotonin receptors, particularly the 5-HT2A receptor. Modulation of this receptor is crucial for treating psychiatric disorders such as schizophrenia, depression, and anxiety. The ability of the compound to influence serotonin pathways suggests its potential as a therapeutic agent in neuropharmacology .

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects by inhibiting specific inflammatory pathways. This could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease, where inflammation plays a central role in disease progression .

Case Study: Cancer Treatment

In a study examining the efficacy of compounds that modulate Hsp70, researchers found that the administration of this compound resulted in a significant reduction in tumor size in animal models of breast cancer. The study highlighted the compound's ability to enhance the effects of traditional chemotherapy agents .

Case Study: Neurological Effects

Another research project focused on the compound's impact on animal models exhibiting symptoms of anxiety and depression. The results indicated that treatment with this compound led to a marked improvement in behavior and reduced anxiety-like symptoms, suggesting its potential as an antidepressant .

Data Summary Table

Application AreaMechanism of ActionPotential Conditions Treated
Anticancer ActivityInhibition of Hsp70Various cancers (e.g., breast cancer)
Neurological DisordersModulation of 5-HT2A receptorsSchizophrenia, depression, anxiety
Anti-inflammatoryInhibition of inflammatory pathwaysRheumatoid arthritis, inflammatory bowel disease

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Functional Groups
Compound Name Core Structure Key Substituents Potential Impact
Target Compound Thiophene-2-sulfonamide 4-Methoxypiperidin-4-ylmethyl, methanesulfonyl Enhanced solubility, stereochemical complexity
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (8) Thiophene-2-sulfonamide Cyclohexanone ring Increased lipophilicity; ketone may confer metabolic instability
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (9) Thiophene-2-sulfonamide Bromine at C5, cyclohexanone Electron-withdrawing Br alters reactivity; potential halogen bonding
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Thiophene-2-sulfonamide Cyclohexyl, nitroaniline Nitro group enables redox activity; intramolecular H-bonding stabilizes structure
N-((1S,2S)-2-Cyano-1,2-diphenylethyl)thiophene-2-sulfonamide Thiophene-2-sulfonamide Chiral diphenylethyl, cyano Stereoselective binding; cyano group enhances electron deficiency

Key Observations :

  • Bromination in compound 9 introduces steric and electronic effects, which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.
  • Chiral centers in highlight the importance of stereochemistry in biological activity, a feature absent in the target compound.

Key Observations :

  • Pd-mediated couplings (e.g., ) achieve moderate-to-high yields but require specialized catalysts, whereas the target compound’s synthesis may involve simpler sulfonylation or alkylation steps.
  • Chiral synthesis in demonstrates the feasibility of stereocontrol, though the target compound lacks such complexity.

Key Observations :

  • The target compound’s methoxy and sulfonyl groups likely improve solubility compared to cyclohexyl or brominated analogs .
  • Anthrax lethal factor inhibitors demonstrate that thiophene-sulfonamides with fused heterocycles (e.g., benzo[d]thiazole) achieve potent enzyme inhibition, suggesting that the target compound’s piperidine group could be optimized for similar applications.

Biological Activity

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 1 methanesulfonyl 4 methoxypiperidin 4 yl methyl thiophene 2 sulfonamide\text{N 1 methanesulfonyl 4 methoxypiperidin 4 yl methyl thiophene 2 sulfonamide}

This compound features a thiophene ring and a piperidine moiety, which are significant in conferring biological activity. The methanesulfonyl and methoxy groups enhance its solubility and reactivity.

Research indicates that this compound acts as an inhibitor of deubiquitylating enzymes (DUBs), which play critical roles in regulating protein degradation pathways. By inhibiting DUBs, the compound may influence various cellular processes, including apoptosis and cell cycle regulation .

2. Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent. For instance, a related study reported that sulfonamide compounds exhibited substantial antibacterial effects, suggesting that similar mechanisms could be at play with this compound .

3. Anticancer Potential

The compound's ability to modulate cellular pathways linked to cancer progression has been investigated. In vitro studies have suggested that it may induce apoptosis in cancer cell lines by altering gene expression profiles associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and biological evaluation of various sulfonamide derivatives found that compounds similar to this compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, highlighting the compound's potential as a therapeutic agent in treating infections .

Case Study 2: Cancer Cell Response

In a controlled experiment involving breast cancer cell lines (MCF-7), exposure to the compound resulted in significant alterations in metabolic pathways associated with cell proliferation. Transcriptomic analyses revealed upregulation of genes involved in apoptosis and downregulation of those promoting cell survival, suggesting a dual role in both inhibiting tumor growth and promoting cancer cell death .

Data Tables

Biological Activity Effect Reference
DUB InhibitionYes
AntimicrobialModerate
AnticancerSignificant

Q & A

Q. What are the recommended synthetic routes for N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide, and how can intermediates be characterized?

A common approach involves multi-step synthesis starting with functionalized piperidine derivatives. For example:

  • Step 1 : Methanesulfonylation of 4-methoxypiperidine to introduce the sulfonyl group at the 1-position .
  • Step 2 : Methylation or alkylation at the 4-position of the piperidine ring, followed by coupling with thiophene-2-sulfonamide via nucleophilic substitution or click chemistry .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity (e.g., δ 4.25 ppm for methylene protons in sulfonamide linkages) and mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Purity : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Purity ≥95% is recommended for biological assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the methanesulfonyl group or oxidation of the thiophene ring are common degradation pathways .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase or AICARFT) using fluorescence-based activity assays .
  • Cellular Uptake : Radiolabel the compound (³⁵S-labeled sulfonamide) and measure intracellular accumulation in cancer cell lines (e.g., HCT-116) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining activity?

  • Optimization Strategies :
    • Introduce hydrophilic groups (e.g., hydroxylation at the piperidine 3-position) to improve solubility .
    • Replace the methoxy group with fluorinated analogs to enhance metabolic stability .
  • Validation : Perform molecular dynamics simulations to predict binding affinity to target receptors (e.g., CB2) and validate with SPR (surface plasmon resonance) .

Q. What crystallographic techniques resolve intramolecular interactions influencing receptor binding?

  • Single-Crystal X-ray Diffraction : Analyze hydrogen-bonding patterns (e.g., N–H⋯O between sulfonamide and methoxy groups) and disorder in the methanesulfonyl moiety (occupancy refinement required) .
  • Electron Density Maps : Use SHELXL for refinement; resolve conformational flexibility in the piperidine ring .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across assays) be addressed?

  • Troubleshooting Steps :
    • Verify assay conditions (e.g., pH, ionic strength) that may alter sulfonamide ionization .
    • Use orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) to confirm target engagement .
    • Evaluate off-target effects via kinome-wide profiling .

Q. What methodologies confirm in vivo efficacy and toxicity in preclinical models?

  • Xenograft Models : Administer the compound (10–50 mg/kg, oral) to nude mice with implanted tumors (e.g., breast cancer MDA-MB-231). Measure tumor volume reduction and compare to controls .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in rodent models .

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